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molecular formula C10H13N3 B1271012 1H-Benzimidazole-2-propanamine CAS No. 42784-26-9

1H-Benzimidazole-2-propanamine

Cat. No. B1271012
M. Wt: 175.23 g/mol
InChI Key: FQJGVSXDQPGNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03972890

Procedure details

162 g (1.5 mols) of o-phenylene diamine, 85 g (1 mol) of pyrrolidone and 8 g of p-toluene sulphonic acid are melted, while stirring, in a nitrogen atmosphere and the water which is gradually eliminated is distilled off over a period of 5 hours at a sump temperature of 150° to 250°C. The reaction mixture is then subjected to fractional distillation under reduced pressure. 150 g (85.5 % of the theoretical) of 2-(3'-aminopropyl)-benzimidazole are obtained at a pressure of 0.1 Torr and a boiling temperature of 190° to 196°C in the form of a brownish-yellow crystalline mass melting at 118°C.
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[NH:9]1[CH2:13][CH2:12][CH2:11][C:10]1=O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[NH2:9][CH2:10][CH2:11][CH2:12][C:13]1[NH:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=2[N:8]=1

Inputs

Step One
Name
Quantity
162 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Two
Name
Quantity
85 g
Type
reactant
Smiles
N1C(CCC1)=O
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring, in a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the water which is gradually eliminated is distilled off over a period of 5 hours at a sump temperature of 150° to 250°C
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture is then subjected to fractional distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCCCC=1NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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